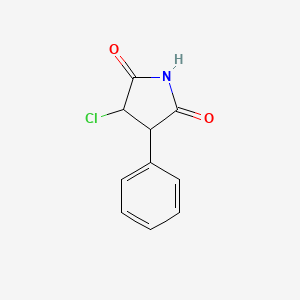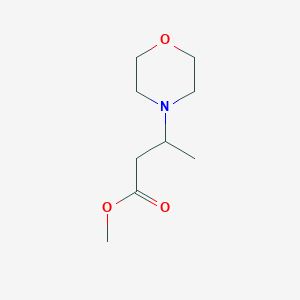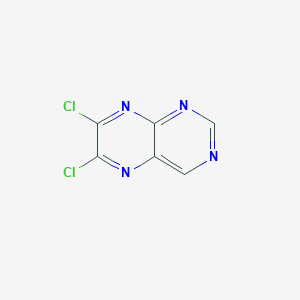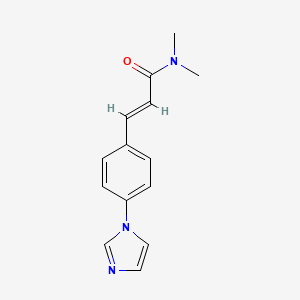
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with N,N-dimethylacrylamide under specific conditions. One common method is the Claisen-Schmidt condensation, which involves the use of aqueous sodium hydroxide in methanol to yield the desired product . The reaction is usually carried out at room temperature and requires purification by silica gel column chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects . The acrylamide moiety can also participate in covalent bonding with nucleophilic sites in proteins and DNA, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: A precursor in the synthesis of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide.
1-(4-Methoxyphenyl)-1H-imidazole: Another imidazole derivative with different substituents on the phenyl ring.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: A compound with two imidazole rings attached to a central phenyl group.
Uniqueness
This compound is unique due to its specific combination of an imidazole ring, phenyl group, and acrylamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
(E)-3-(4-imidazol-1-ylphenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C14H15N3O/c1-16(2)14(18)8-5-12-3-6-13(7-4-12)17-10-9-15-11-17/h3-11H,1-2H3/b8-5+ |
InChI Key |
DXIRWPHFEUCYTP-VMPITWQZSA-N |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2 |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-d]thiazole](/img/structure/B15053801.png)
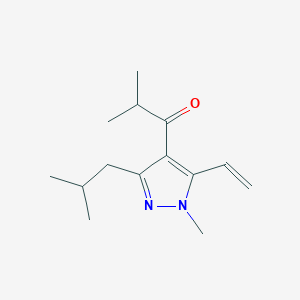
![8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one](/img/structure/B15053816.png)
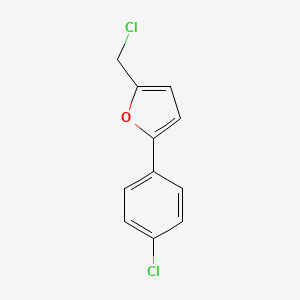
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate](/img/structure/B15053831.png)
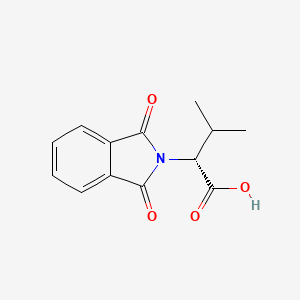
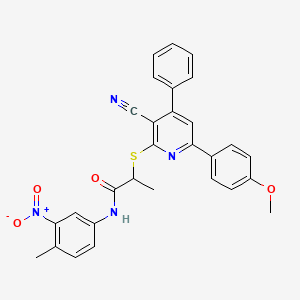
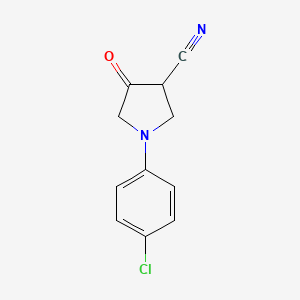
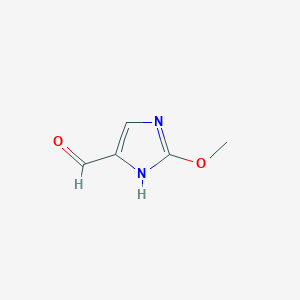
![3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
